Fmoc-Ser-OtBu
CAS No.: 110797-35-8
Cat. No.: VC21539960
Molecular Formula: C22H25NO5
Molecular Weight: 383.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 110797-35-8 |
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Molecular Formula | C22H25NO5 |
Molecular Weight | 383.4 g/mol |
IUPAC Name | tert-butyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate |
Standard InChI | InChI=1S/C22H25NO5/c1-22(2,3)28-20(25)19(12-24)23-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19,24H,12-13H2,1-3H3,(H,23,26)/t19-/m0/s1 |
Standard InChI Key | ZYOWIDHANLLHNO-IBGZPJMESA-N |
Isomeric SMILES | CC(C)(C)OC(=O)[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES | CC(C)(C)OC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES | CC(C)(C)OC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Chemical Identity and Structure
Fmoc-Ser-OtBu, formally known as N-alpha-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-serine tert-butyl ester, is a protected form of the amino acid serine. This protection strategy involves the amino group being protected by the Fmoc group, while the carboxylic acid functionality is protected as a tert-butyl ester. The side chain hydroxyl group of serine remains unprotected in this derivative, allowing for potential further modifications or reactions.
Chemical Identifiers and Properties
The compound possesses well-defined chemical properties that make it suitable for peptide synthesis applications. The following table summarizes the key chemical identifiers and physical properties of Fmoc-Ser-OtBu:
Property | Value |
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Chemical Name | N-alpha-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-serine tert-butyl ester |
CAS Number | 110797-35-8 |
Molecular Formula | C₂₂H₂₅NO₅ |
Molecular Weight | 383.444 g/mol |
European Community (EC) Number | 889-035-8 |
DSSTox Substance ID | DTXSID90451502 |
Physical Appearance | White to off-white powder (typical for Fmoc-protected amino acids) |
PubChem Component CID | 11003502 |
The compound is characterized by its specific stereochemistry, maintaining the L-configuration of the natural serine amino acid, which is crucial for biological compatibility when incorporated into peptides .
Structural Characteristics
Fmoc-Ser-OtBu features a distinctive structure comprising three main components:
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The Fmoc protecting group: A bulky aromatic structure that protects the α-amino group and is removable under mild basic conditions.
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The serine residue: Contains the characteristic hydroxyl side chain that makes serine a polar amino acid.
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The tert-butyl ester: A protecting group for the carboxylic acid function that is stable to basic conditions but removable under acidic conditions.
This structural arrangement provides orthogonal protection, allowing selective deprotection of either terminus without affecting the other protected functional group. The presence of the unprotected hydroxyl group in the side chain also allows for potential modifications, such as phosphorylation or glycosylation .
Synthesis Methods
Several methods have been developed for the synthesis of Fmoc-Ser-OtBu, with variations depending on the starting materials and desired scale of production.
Classical Synthesis Approach
A well-documented synthesis procedure for Fmoc-Ser-OtBu (identified as S4 in some research protocols) involves the esterification of Fmoc-L-Ser-OH with tert-butanol using dicyclohexylcarbodiimide (DCC) and copper(I) chloride as catalysts. The procedure typically follows these steps:
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A mixture of DCC and catalytic Cu(I)Cl is added to freshly distilled tert-butanol.
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The mixture is stirred at room temperature for an extended period (approximately 5 days).
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The reaction is diluted with dichloromethane followed by dropwise addition of Fmoc-L-Ser-OH dissolved in a THF/CH₂Cl₂ mixture.
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Upon completion (typically 3 hours), the reaction is filtered, washed with saturated aqueous NH₄Cl, dried over sodium sulfate, and concentrated.
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The crude product is purified by flash column chromatography, typically using an EtOAc/petroleum ether solvent system .
This methodology produces Fmoc-Ser-OtBu with satisfactory yields and purity for subsequent peptide synthesis applications.
Applications in Glycopeptide Synthesis
Fmoc-Ser-OtBu serves as a critical intermediate in the synthesis of glycosylated serine derivatives, which are essential components of glycopeptides. For example, in the total synthesis of glycocin F and its analogues, Fmoc-Ser-OtBu (S4) is used as a starting material for the preparation of Fmoc-L-Ser(β-GlcNAc(OAc)₃)-OH (S6):
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Fmoc-Ser-OtBu is treated with 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride in the presence of anhydrous CuCl₂.
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The reaction mixture is heated under reflux until completion (typically 24 hours).
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After cooling and solvent removal, the crude product is diluted with EtOAc and washed with HCl, NaHCO₃, and brine.
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The tert-butyl-protected glycoside is then treated with trifluoroacetic acid and water to yield the desired glycosylated serine derivative .
This approach demonstrates the utility of Fmoc-Ser-OtBu as a building block for more complex amino acid derivatives used in advanced peptide synthesis.
Role in Peptide Chemistry
Fmoc-Ser-OtBu has established itself as a cornerstone in modern peptide synthesis strategies, particularly in solid-phase peptide synthesis (SPPS).
Integration into Peptide Sequences
When incorporated into peptide sequences, Fmoc-Ser-OtBu contributes the following features:
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Potential hydrogen bonding: The serine hydroxyl group can participate in hydrogen bonding networks within the peptide structure.
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Site for post-synthetic modifications: The hydroxyl group provides a reactive site for phosphorylation, glycosylation, or other modifications.
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Increased hydrophilicity: Serine residues generally increase the water solubility of peptides due to their polar nature.
As evidenced in the synthesis of specialized peptides, Fmoc-Ser-OtBu serves as both a structural component and a functional element in peptide design .
Chemical Reactivity and Modifications
The chemical reactivity of Fmoc-Ser-OtBu is primarily determined by its functional groups and their protection status.
Deprotection Strategies
The orthogonal protection scheme of Fmoc-Ser-OtBu allows for selective deprotection under controlled conditions:
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Fmoc removal: Typically accomplished using 20-30% piperidine in DMF, resulting in the release of the α-amino group for subsequent peptide coupling.
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tert-Butyl ester removal: Achieved using trifluoroacetic acid (TFA), often in combination with scavengers to prevent side reactions. As shown in the glycopeptide synthesis example, a mixture of TFA and water (9:1, v/v) effectively removes the tert-butyl group .
These orthogonal deprotection conditions enable controlled peptide synthesis with minimal side reactions or unwanted deprotection events.
Structure-Activity Relationships
Understanding the structure-activity relationships of Fmoc-Ser-OtBu-containing peptides provides insights into the functional significance of this building block.
Influence on Peptide Conformation
The incorporation of serine residues via Fmoc-Ser-OtBu can influence peptide secondary structure in several ways:
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Hydrogen bonding networks: The hydroxyl side chain can participate in both intra- and intermolecular hydrogen bonds.
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Turn-inducing properties: Serine residues can contribute to β-turns in peptides, particularly when positioned in specific sequence contexts.
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Hydration shell: The polar hydroxyl group attracts water molecules, affecting the solvation properties of the peptide.
These conformational influences make strategic placement of serine residues an important consideration in peptide design for specific functional outcomes.
Functional Role in Bioactive Peptides
In bioactive peptides, serine residues derived from Fmoc-Ser-OtBu contribute to various functional aspects:
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Catalytic activity: Serine residues are often found in the active sites of enzymes, particularly in serine proteases.
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Recognition elements: The hydroxyl group can serve as a recognition element for receptor binding or protein-protein interactions.
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Phosphorylation sites: Serine residues are common targets for kinases in signaling pathways, making them crucial for creating phosphopeptide mimetics.
The incorporation of Fmoc-Ser-OtBu in peptide synthesis thus enables the creation of peptides with these functional capabilities .
Applications in Research and Development
Fmoc-Ser-OtBu finds applications across various research domains, particularly in peptide-based drug development and bioconjugation.
Pharmaceutical Applications
In pharmaceutical research, Fmoc-Ser-OtBu has been utilized for:
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Development of peptide therapeutics: The compound enables the incorporation of serine residues in precisely defined positions within therapeutic peptides.
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Creation of enzyme inhibitors: Peptides containing strategically placed serine residues can function as competitive inhibitors for various enzymes.
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Synthesis of peptide-based vaccines: Serine-containing epitopes can be critical components of peptide-based vaccines and immunomodulatory agents.
These pharmaceutical applications highlight the significance of Fmoc-Ser-OtBu in modern drug discovery and development processes.
Bioconjugation and Peptide Labeling
Fmoc-Ser-OtBu also plays a role in bioconjugation strategies:
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Attachment points for fluorophores: The hydroxyl side chain provides a convenient site for attaching fluorescent labels via ester or carbamate linkages.
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Conjugation to biomolecules: Serine residues incorporated via Fmoc-Ser-OtBu can serve as linkers for attaching peptides to proteins, nanoparticles, or other bioactive molecules.
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Click chemistry applications: Modified serine residues can participate in click chemistry reactions for bioorthogonal conjugation.
These bioconjugation capabilities expand the utility of Fmoc-Ser-OtBu beyond basic peptide synthesis to more complex biomolecular engineering applications .
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